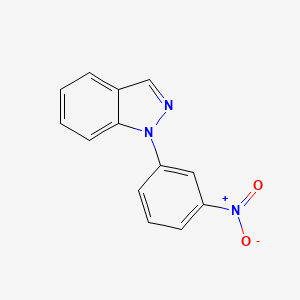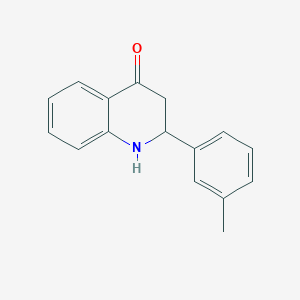
N-(3-(Dimethoxy(methyl)silyl)propyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Dimethoxy(methyl)silyl)propyl)aniline: is a chemical compound with the molecular formula C12H21NO2Si and a molecular weight of 239.39 g/mol . It is a novel alfa silane, characterized by the close proximity of the nitrogen atom to the silicon atom, which can accelerate hydrolysis reactions compared to (amino-propyl)silanes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethoxy(methyl)silyl)propyl)aniline typically involves the reaction of aniline with a silylating agent. One common method is the reaction of aniline with 3-chloropropyltrimethoxysilane in the presence of a base, such as triethylamine, under anhydrous conditions . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Dimethoxy(methyl)silyl)propyl)aniline undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and methanol.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with other silanes or silanols to form siloxane bonds.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Condensation: Silanols or silanes under anhydrous conditions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Substitution: Substituted silanes with various functional groups.
Condensation: Siloxane polymers or oligomers.
Scientific Research Applications
N-(3-(Dimethoxy(methyl)silyl)propyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a surface modifier for fillers and pigments, enhancing their compatibility with organic matrices.
Biology: Employed in the functionalization of biomolecules for improved stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of N-(3-(Dimethoxy(methyl)silyl)propyl)aniline involves its ability to form strong covalent bonds with various substrates through the silicon atom. The compound can undergo hydrolysis to form silanols, which can further react with other silanols or silanes to form siloxane bonds . This property makes it an effective adhesion promoter and crosslinker in various formulations.
Comparison with Similar Compounds
N-(3-(Dimethoxy(methyl)silyl)propyl)aniline can be compared with other similar compounds, such as:
N-(3-(Trimethoxysilyl)propyl)ethylenediamine: This compound has an additional ethylenediamine group, which provides different reactivity and applications.
N,N-Dimethyl-3-aminopropyltrimethoxysilane: This compound has a dimethylamino group, which affects its hydrolysis and condensation behavior.
The uniqueness of this compound lies in its specific structure, which allows for accelerated hydrolysis and effective surface modification properties .
Properties
Molecular Formula |
C12H21NO2Si |
|---|---|
Molecular Weight |
239.39 g/mol |
IUPAC Name |
N-[3-[dimethoxy(methyl)silyl]propyl]aniline |
InChI |
InChI=1S/C12H21NO2Si/c1-14-16(3,15-2)11-7-10-13-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3 |
InChI Key |
YZPARGTXKUIJLJ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(CCCNC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


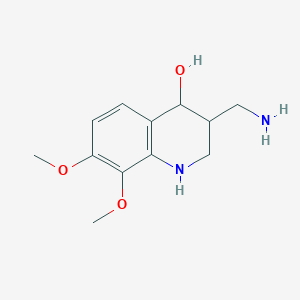
![(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11871194.png)
![1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B11871196.png)
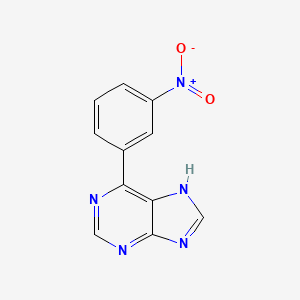
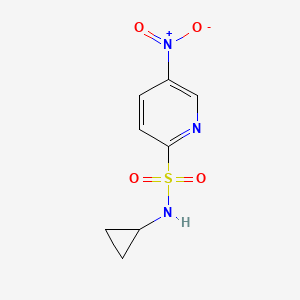

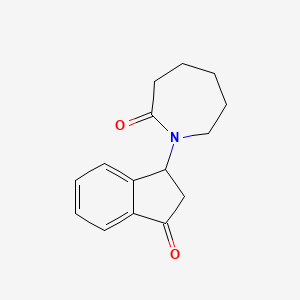
![N'-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide](/img/structure/B11871218.png)
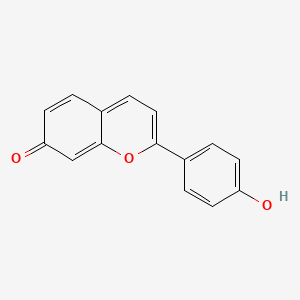
![6-Methoxybenzo[g]isoquinoline-5,10-dione](/img/structure/B11871224.png)
![2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11871229.png)
